molecular formula C10H15BrCl2N2 B2545503 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride CAS No. 2243506-13-8

2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride

Cat. No.: B2545503
CAS No.: 2243506-13-8
M. Wt: 314.05
InChI Key: CZCOOSHMCQPAJT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C10H15BrCl2N2 and a molecular weight of 314.05. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride typically involves the reaction of 4-bromoindole with ethylenediamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
  • Indole-3-acetic acid

Uniqueness

2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to other indole derivatives . This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.2ClH/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12;;/h1-3H,4-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCOOSHMCQPAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C(=CC=C2)Br)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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